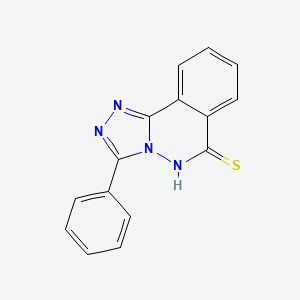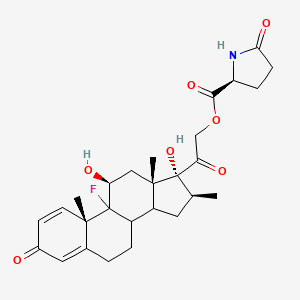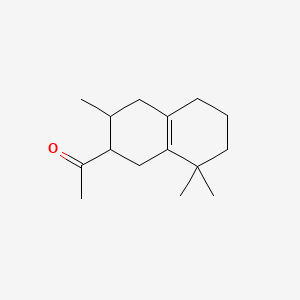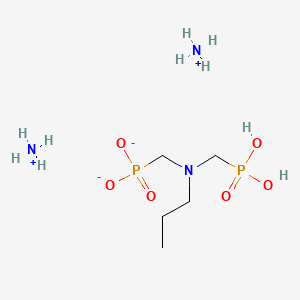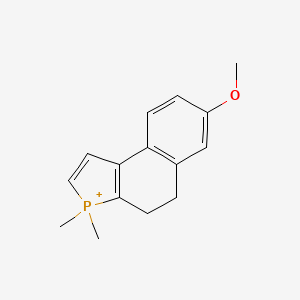
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether is a complex organic compound that belongs to the class of phosphindoles. These compounds are characterized by the presence of a phosphorus atom within a heterocyclic ring structure. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether typically involves multi-step organic reactions. A common approach might include:
Formation of the Phosphindole Core: This can be achieved through cyclization reactions involving phosphorus-containing precursors.
Introduction of the Dimethyl Groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Ether Formation:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Methods such as chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form phosphine oxides.
Reduction: Reaction with reducing agents to modify the phosphorus oxidation state.
Substitution: Nucleophilic or electrophilic substitution reactions at the phosphorus atom or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Participating in Redox Reactions: Influencing cellular redox states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphindole Derivatives: Compounds with similar phosphorus-containing heterocyclic structures.
Phosphine Oxides: Oxidized forms of phosphindoles.
Phosphorus-Containing Ligands: Used in coordination chemistry and catalysis.
Uniqueness
3,3-Dimethyl-4,5-dihydro-3H-3lambda(5)-benzo(e)phosphindol-7-yl methyl ether is unique due to its specific substitution pattern and the presence of the methyl ether group, which may confer distinct chemical and biological properties compared to other phosphindole derivatives.
Propriétés
Numéro CAS |
73376-65-5 |
|---|---|
Formule moléculaire |
C15H18OP+ |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
7-methoxy-3,3-dimethyl-4,5-dihydrobenzo[e]phosphindol-3-ium |
InChI |
InChI=1S/C15H18OP/c1-16-12-5-6-13-11(10-12)4-7-15-14(13)8-9-17(15,2)3/h5-6,8-10H,4,7H2,1-3H3/q+1 |
Clé InChI |
MUVAEEJLQZKZOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)[P+](C=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
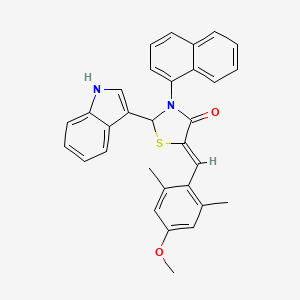
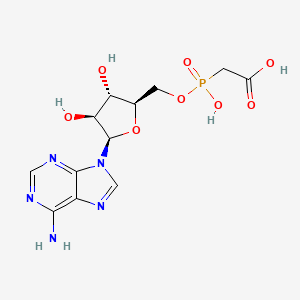
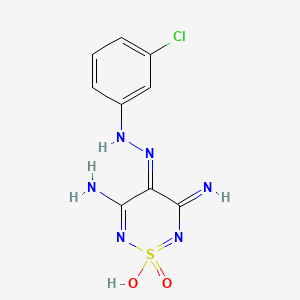
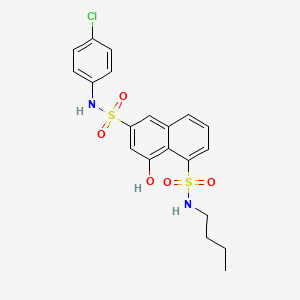
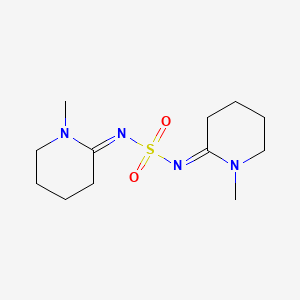

![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
